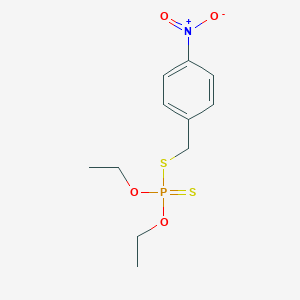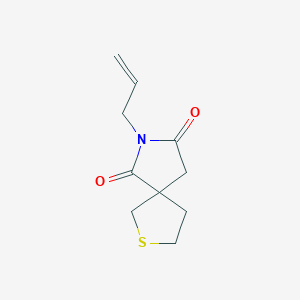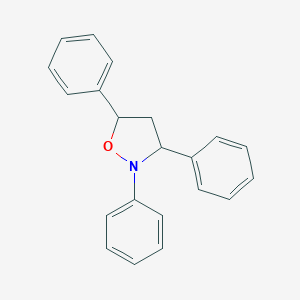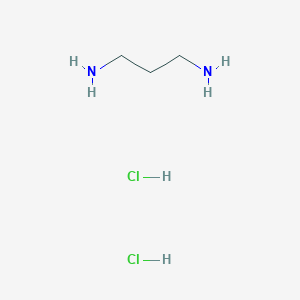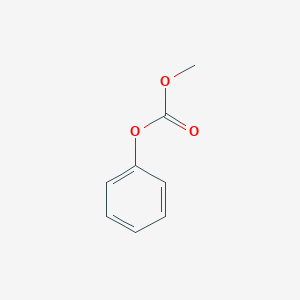
苯甲酸甲酯
概述
描述
Methyl phenyl carbonate is a chemical compound with the molecular formula C8H8O3 . It is a colorless to yellow to brown liquid .
Synthesis Analysis
Methyl phenyl carbonate can be synthesized via the carbonylation of phenol (PhOH) with CO2 and methanol (CH3OH) . Another method involves the electrocatalytic synthesis of organic carbonates, which presents an approach to use carbon dioxide and green electricity .
Molecular Structure Analysis
The molecular structure of Methyl phenyl carbonate consists of 8 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The average mass is 152.147 Da and the monoisotopic mass is 152.047348 Da .
Chemical Reactions Analysis
The transformation of methyl phenyl carbonate to diphenyl carbonate is a key step in the production of diphenyl carbonate . This reaction is influenced by the nature of the catalyst used .
Physical And Chemical Properties Analysis
Methyl phenyl carbonate has a density of 1.1±0.1 g/cm3, a boiling point of 218.7±13.0 °C at 760 mmHg, and a flash point of 97.1±13.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .
科学研究应用
Transformation to Diphenyl Carbonate
MPC can be effectively transformed into diphenyl carbonate (DPC) . DPC is a versatile industrial chemical, and the disproportionation of MPC is a key step to produce DPC . However, the design and formulation of a catalyst for the efficient synthesis of DPC is a major challenge due to its small equilibrium constant .
Catalyst for DPC Synthesis
The support material is a critical factor influencing the performance of Pb nanocatalysts . A series of Pb-based catalysts over MgO, ZrO2, SiO2, TiO2, and Al2O3 were prepared to investigate the effect of the support materials on the physicochemical properties and catalytic performances for the conversion of MPC to effectively synthesize DPC .
Use in Polycarbonate Synthesis
MPC is used in the synthesis of polycarbonate (PC) . PC is an important engineering thermoplastic with outstanding electrical, mechanical, and heat resistance properties, making it suitable for applications in several industries such as automobiles, office equipment, and medical devices .
Production of Pharmaceuticals
DPC, which can be produced from MPC, is used for the production of pharmaceuticals . This makes MPC an important intermediate in the pharmaceutical industry .
Production of Polymer Materials
DPC, which can be produced from MPC, is also used for the production of polymer materials . This highlights the importance of MPC in the polymer industry .
Production of Fine Chemicals
DPC, which can be produced from MPC, is used for the production of fine chemicals . This underscores the role of MPC in the fine chemicals industry .
安全和危害
未来方向
作用机制
Target of Action
Methyl phenyl carbonate (MPC) is a chemical compound used widely in the chemical and pharmaceutical industries . Its primary targets are organic solvents, where it acts as a solvent in the manufacture of fragrances, paints, and printing inks .
Mode of Action
MPC interacts with its targets by dissolving or diluting other substances without causing a chemical change to the substance . This property makes it a valuable component in various industrial applications.
Biochemical Pathways
It’s known that mpc is used as a reaction intermediate in the synthesis of other organic compounds, playing a crucial role in organic synthesis .
Result of Action
The result of MPC’s action depends on its application. In its role as a solvent, it helps in the creation of products like fragrances, paints, and printing inks . As a reaction intermediate, it contributes to the synthesis of other organic compounds .
Action Environment
The action, efficacy, and stability of MPC can be influenced by environmental factors. For instance, the reaction of MPC usually requires heating to a reaction temperature (typically between 100-120°C) under alkaline conditions . Furthermore, MPC is a substance with irritant properties and may cause irritation to the skin and eyes . Therefore, appropriate chemical handling and personal protective measures, such as wearing protective clothing and goggles, and ensuring a well-ventilated working environment, should be followed .
属性
IUPAC Name |
methyl phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBFPVLHGVYOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159247 | |
| Record name | Carbonic acid, methyl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenyl carbonate | |
CAS RN |
13509-27-8 | |
| Record name | Carbonic acid, methyl phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, methyl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

